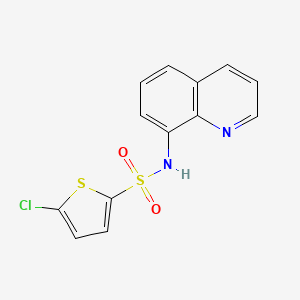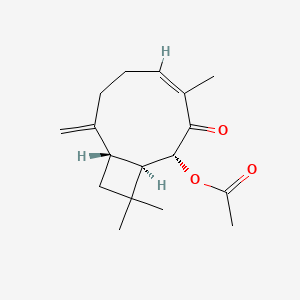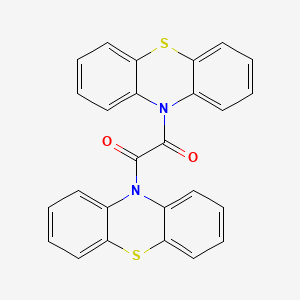![molecular formula C12H17ClN2O2 B3063268 dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride CAS No. 63884-80-0](/img/structure/B3063268.png)
dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dimethylammonium group attached to a phenyl ring substituted with a prop-2-enylcarbamoyloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride typically involves the reaction of dimethylamine with a suitable phenyl derivative. One common method involves the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with a phenyl derivative containing a prop-2-enylcarbamoyloxy group . The reaction conditions often require controlled temperatures and the use of solvents such as benzene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process typically includes the use of excess phosgene to ensure high yields and minimize the formation of unwanted by-products . The reaction is carried out under stringent safety precautions due to the toxic and corrosive nature of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on bacterial cell walls, leading to disruption of the cell membrane and subsequent cell death . This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylcarbamoyl chloride: A related compound used in the synthesis of various carbamates.
Trimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63884-80-0 |
|---|---|
Fórmula molecular |
C12H17ClN2O2 |
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-4-8-13-12(15)16-11-7-5-6-10(9-11)14(2)3;/h4-7,9H,1,8H2,2-3H3,(H,13,15);1H |
Clave InChI |
LJKIRELMTXZWIT-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1=CC(=CC=C1)OC(=O)NCC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3063258.png)
